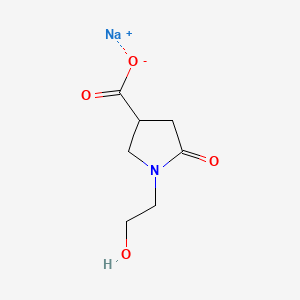

Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid+NaOH→Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of high-purity reagents and solvents is essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles can be used to substitute the hydroxyethyl group, depending on the desired product.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine-3-carboxylic acid, including sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been shown to target Gram-positive bacteria and drug-resistant fungi effectively. In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Derivative A | 32 | Gram-positive |

| Derivative B | 64 | Fungal |

| Sodium Salt | 16 | Broad-spectrum |

1.2 Anticancer Properties

this compound derivatives have also been evaluated for anticancer activity. In studies involving A549 human lung cancer cells, specific compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin. The structure of the compounds significantly influenced their efficacy; for example, modifications at the phenyl ring enhanced anticancer activity substantially .

Table 2: Cytotoxicity of this compound in A549 Cells

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Control (Cisplatin) | 40 | 5 |

| Sodium Salt | 63.4 | 10 |

| Modified Derivative C | 21.2 | 3 |

Biochemical Applications

2.1 Drug Metabolism Studies

The compound has been utilized in drug metabolism profiling to understand its biotransformation pathways in hepatic systems. Studies using human liver microsomes have provided insights into the metabolic stability and potential interactions of this compound with other pharmaceutical agents, highlighting its relevance in pharmacokinetic assessments .

Table 3: Metabolic Stability of Sodium Salt

| Parameter | Value |

|---|---|

| Half-life (h) | 4.5 |

| Major Metabolite Identified | Hydroxylated derivative |

Material Science Applications

3.1 Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing polyfunctional polymers. These polymers exhibit desirable properties such as enhanced mechanical strength and thermal stability, making them suitable for various industrial applications including coatings and adhesives .

Table 4: Properties of Polymers Derived from Sodium Salt

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 50 |

| Thermal Decomposition Temp (°C) | 300 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sodium salt derivatives revealed that specific modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising lead for developing new treatments against resistant bacterial strains.

Case Study 2: Anticancer Activity Evaluation

In a comparative analysis with traditional chemotherapeutics, sodium salt derivatives showed superior efficacy in reducing cell viability in lung cancer models. The study emphasized the potential for these compounds to be developed into effective cancer therapies.

Mechanism of Action

The mechanism of action of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylate group can interact with metal ions and other charged species. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid

- Sodium 1-(2-hydroxyethyl)pyrrolidine-3-carboxylate

- 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both a hydroxyethyl group and a carboxylate group, which confer distinct chemical and biological properties

Biological Activity

Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of 5-oxopyrrolidine derivatives, which are characterized by a pyrrolidine ring with various substituents that influence their biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity. The compound was tested at a concentration of 100 µM for 24 hours, leading to a notable reduction in cell viability compared to untreated controls .

- Structure-Activity Relationship (SAR) : The anticancer activity appears to be structure-dependent. Modifications to the compound's structure can enhance or diminish its effectiveness. For instance, the introduction of halogen substituents on the phenyl ring significantly improved anticancer activity, reducing A549 viability to as low as 21.2% .

Table 1: Anticancer Activity Data

| Compound Variant | A549 Cell Viability (%) | Comments |

|---|---|---|

| This compound | 63.4 | Significant reduction in viability |

| Compound with 3,5-dichloro substitution | 21.2 | Enhanced activity |

| Compound with no substitutions | 78–86 | Weak activity |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Pathogen Testing : The compound was screened against various multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising antimicrobial activity, particularly against Gram-positive bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were determined, revealing effective concentrations that inhibit bacterial growth. For example, one derivative demonstrated an MIC of 64 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity Data

| Pathogen | Compound Variant | MIC (µg/mL) | Comments |

|---|---|---|---|

| Staphylococcus aureus | Sodium derivative | 64 | Effective against resistant strains |

| Escherichia coli | Sodium derivative | >128 | No significant activity |

Case Studies

Several case studies have explored the biological activities of this compound:

- In Vitro Studies on Lung Cancer : A study focused on the efficacy of the compound in reducing A549 cell viability showed a clear dose-response relationship, indicating potential for further development as an anticancer agent .

- Antimicrobial Resistance : Another study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its role in addressing challenges posed by antibiotic resistance in clinical settings .

Properties

CAS No. |

85414-23-9 |

|---|---|

Molecular Formula |

C7H10NNaO4 |

Molecular Weight |

195.15 g/mol |

IUPAC Name |

sodium;1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H11NO4.Na/c9-2-1-8-4-5(7(11)12)3-6(8)10;/h5,9H,1-4H2,(H,11,12);/q;+1/p-1 |

InChI Key |

AHNPSXHWFCFSQG-UHFFFAOYSA-M |

Canonical SMILES |

C1C(CN(C1=O)CCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.